molecular formula C15H17NO4S2 B2917477 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide CAS No. 1235201-51-0

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B2917477
CAS No.: 1235201-51-0
M. Wt: 339.42
InChI Key: MQXBARXDZFTCIX-UHFFFAOYSA-N
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Description

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide is unique due to the presence of both a naphthalene ring and a sulfonamide group, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Biological Activity

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide (CAS Number: 26848-40-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological assays.

Chemical Structure and Properties

The compound belongs to a class of sulfonamides, which are known for their diverse pharmacological properties. The structure features a naphthalene moiety linked to a thiolane derivative with a dioxo functional group. This unique arrangement contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:

  • Formation of the thiolane ring.
  • Introduction of the dioxo group.
  • Coupling with naphthalene sulfonamide.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including this compound. The compound has been evaluated against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus625 - 1250Moderate to good
Staphylococcus epidermidis500 - 1000Good
Enterococcus faecalis1250Moderate
Pseudomonas aeruginosa625Good
Escherichia coli>2000No activity

The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis, while showing limited effectiveness against Gram-negative strains like Escherichia coli.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity:

Fungal Strain MIC (µg/mL) Activity
Candida albicans500Significant

The compound was effective against Candida albicans, indicating its potential as an antifungal agent.

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of bacterial folate synthesis. Sulfonamides typically mimic para-aminobenzoic acid (PABA), a substrate in the folate biosynthesis pathway, thereby disrupting nucleic acid synthesis in bacteria.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of sulfonamides and their derivatives. For instance:

  • A study published in Bioorganic & Medicinal Chemistry Letters reported that modifications in the sulfonamide structure can significantly enhance antibacterial potency against resistant strains .
  • Another research highlighted the importance of the thiolane ring in enhancing both antibacterial and antifungal activities .

These findings suggest that structural modifications can lead to improved efficacy and broaden the therapeutic applications of such compounds.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c17-21(18)8-7-12(11-21)10-16-22(19,20)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,12,16H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXBARXDZFTCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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